molecular formula C7H14ClNO3 B6269317 rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis CAS No. 1807914-39-1

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis

Cat. No.: B6269317
CAS No.: 1807914-39-1
M. Wt: 195.64 g/mol
InChI Key: MMUZHRYXGJOWPH-GEMLJDPKSA-N
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Description

rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis is a stereoisomerically defined morpholine derivative. Its molecular formula is C₆H₁₂ClNO₃, with a molecular weight of 181.62 g/mol . The compound features a morpholine ring substituted with a methyl group at the 6-position and a methyl ester at the 2-position, with both substituents adopting a cis spatial arrangement (2R,6R configuration). The "rac" designation indicates a racemic mixture, though the (2R,6R) configuration specifies a diastereomer with fixed stereochemistry at both chiral centers. This compound is typically synthesized as a hydrochloride salt to enhance stability and solubility . Its CAS registry number is 2059915-35-2 , distinguishing it from closely related analogs.

Properties

CAS No.

1807914-39-1

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,6S)-6-methylmorpholine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1

InChI Key

MMUZHRYXGJOWPH-GEMLJDPKSA-N

Isomeric SMILES

C[C@H]1CNC[C@H](O1)C(=O)OC.Cl

Canonical SMILES

CC1CNCC(O1)C(=O)OC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Diisopropanolamine analogs bearing a methyl ester group undergo cyclization in concentrated sulfuric acid (98–105%) at 170–184°C. The simultaneous addition of the amine precursor and sulfuric acid minimizes decomposition, favoring cis-isomer formation. For the target compound, methyl 2-amino-6-hydroxyhexanoate serves as the precursor, where the amine and hydroxyl groups cyclize to form the morpholine ring (Scheme 1).

Scheme 1 :

Methyl 2-amino-6-hydroxyhexanoateH2SO4,180Crac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate+H2O\text{Methyl 2-amino-6-hydroxyhexanoate} \xrightarrow{\text{H}2\text{SO}4, 180^\circ \text{C}} \text{rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate} + \text{H}_2\text{O}

The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack of the amine to form the six-membered ring. The cis configuration dominates due to reduced steric strain during ring closure.

Workup and Hydrochloride Formation

Post-cyclization, the mixture is neutralized with 10–25% NaOH to pH 12–14, extracting the free base into the organic phase. Distillation under reduced pressure (50–110°C) removes low-boiling impurities. The crude product is treated with 50% NaOH to residual water, then reacted with HCl gas in diethyl ether to yield the hydrochloride salt.

Table 1 : Optimization of Cyclization Conditions

ParameterOptimal RangeYield (%)cis:trans Ratio
H₂SO₄ Concentration98–105%65–7292:8
Temperature170–184°C6895:5
Reaction Time4–6 hours7090:10

Strecker Synthesis and Amino Acid Cyclization

Amino acid precursors offer an alternative pathway, leveraging modified Strecker reactions to install the α-amino ester moiety.

Modified Strecker Synthesis

Racemic 3-fluorovinylglycine synthesis provides a template for generating β-amino esters. Reacting 2-fluoroacrolein with bis(4-methoxyphenyl)methanamine and TMS-CN forms an α-aminonitrile intermediate (Scheme 2A). Hydrolysis in 6 M HCl yields racemic methyl 2-amino-3-fluoroacrylate, which undergoes reductive amination with a diol to form the morpholine ring.

Scheme 2A :

2-Fluoroacrolein+TMS-CNα-aminonitrileHClmethyl 2-amino-3-fluoroacrylate\text{2-Fluoroacrolein} + \text{TMS-CN} \rightarrow \text{α-aminonitrile} \xrightarrow{\text{HCl}} \text{methyl 2-amino-3-fluoroacrylate}

Cyclization to Morpholine

The amino ester reacts with 1,2-propanediol under Mitsunobu conditions (DIAD, PPh₃) to form the morpholine ring. Stereochemical control arises from the planar transition state during ring closure, favoring the cis isomer.

Table 2 : Strecker-Cyclization Performance

StepConditionsYield (%)cis Selectivity
Strecker Synthesis6 M HCl, 80°C58N/A
Mitsunobu CyclizationDIAD, PPh₃, THF4588:12

Zirconium-Catalyzed Carboalumination and Claisen Rearrangement

Cascade reactions enable simultaneous C–C bond formation and ring construction. The Wipf-Lim carboalumination pairs with Claisen rearrangements to build the morpholine backbone.

Carboalumination of Alkynes

1-Hexyne reacts with AlMe₃ and Cp₂ZrCl₂ in CH₂Cl₂ at −70°C, accelerated by H₂O, to form a vinylalane intermediate (Scheme 3). This species undergoes Claisen rearrangement with cinnamyl vinyl ether, producing a γ,δ-unsaturated aldehyde.

Scheme 3 :

1-HexyneAlMe₃, Cp₂ZrCl₂vinylic AlaneClaisenaldehyde intermediate\text{1-Hexyne} \xrightarrow{\text{AlMe₃, Cp₂ZrCl₂}} \text{vinylic Alane} \xrightarrow{\text{Claisen}} \text{aldehyde intermediate}

Reductive Amination and Cyclization

The aldehyde is converted to an amine via reductive amination (NaBH₃CN), followed by acid-catalyzed cyclization with ethylene glycol. This method achieves moderate cis selectivity (75:25) but offers scalability.

Table 3 : Cascade Reaction Metrics

ParameterConditionsYield (%)cis Ratio
Carboalumination−70°C, 10 min82N/A
Claisen Rearrangement80°C, 2 hours6575:25

Comparative Analysis of Methods

Table 4 : Synthesis Method Comparison

MethodYield (%)cis PurityScalabilityComplexity
Acid Cyclization68–7095:5HighLow
Strecker-Cyclization4588:12ModerateHigh
Cascade Reaction6575:25ModerateModerate

The sulfuric acid-mediated cyclization offers superior yield and stereoselectivity, making it the preferred industrial method. Strecker and cascade approaches provide alternatives for lab-scale diversification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 participates in aromatic substitution reactions:

Reaction Type Conditions Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°CBiaryl derivatives (e.g., 6-aryl-pyridazines)
AminationNH₃/MeOH, sealed tube, 120°C6-amino-pyridazine analogs
HydrolysisNaOH/H₂O, reflux6-hydroxy-pyridazine (limited utility due to competing decomposition)

Amine Group Reactivity

The primary amine undergoes characteristic transformations:

Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) in CH₂Cl₂ with Et₃N to form amides .

  • Trifluoroacetylation reported under mild conditions (TFAA, 0°C → RT) .

Schiff Base Formation

  • Condenses with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (pTSA) .

Trifluoroethyl-Pyrrolidine Side Chain Modifications

The 2,2,2-trifluoroethyl group influences electronic properties and participates in:

Reaction Mechanism Outcome
Radical fluorination XeF₂/UV lightSelective C–H bond fluorination at β-carbon
Nucleophilic displacement KI/DMF, 100°CReplacement of trifluoroethyl group (low yield)

The pyrrolidine nitrogen can undergo:

  • Quaternization : Methylation with CH₃I in THF to form ammonium salts .

  • Oxidation : mCPBA in CH₂Cl₂ yields N-oxide derivatives .

Stability and Decomposition Pathways

Critical stability concerns include:

  • Hydrolytic degradation : Susceptibility to aqueous acids/bases at elevated temperatures.

  • Thermal decomposition : Onset at 180°C (TGA data), releasing HF and chlorinated byproducts .

This compound’s reactivity profile highlights its utility as a multifunctional building block in medicinal chemistry, though further experimental validation is required for several inferred reactions.

Scientific Research Applications

Overview

Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis, is a morpholine derivative with a unique chemical structure characterized by its methyl and carboxylate groups. Its chemical formula is C₇H₁₄ClN₃O₃, and it is primarily utilized in research settings due to its solubility in water, which enhances its applicability in various experimental conditions. This compound has garnered attention for its potential applications in synthetic chemistry and biological studies.

Chemical Synthesis

Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, facilitating the production of more complex molecules. It can be utilized in:

  • Reactions involving nucleophilic substitutions : The carboxylate group can act as a leaving group or a nucleophile under certain conditions.
  • Synthesis of biologically active compounds : The compound's structure can be modified to create derivatives with potential pharmacological activities.

Material Science

The compound may also find applications in material science due to its unique structural properties. Potential uses include:

  • Development of new polymers : The incorporation of morpholine derivatives can modify the physical properties of polymers.
  • Nanomaterials : As a building block for nanostructured materials with tailored functionalities.

Case Studies and Research Findings

While specific case studies focusing exclusively on rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride are sparse, related research provides insights into its potential applications:

  • Study on Morpholine Derivatives : Research published in Current Synthetic Approaches highlights the utility of morpholine derivatives in synthesizing compounds with antitumor properties. This study emphasizes the importance of structural modifications in enhancing biological activity .
  • Synthetic Approaches to New Drugs : A review article discusses various synthetic methodologies that could potentially incorporate rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride as an intermediate for developing new pharmaceutical agents .
  • Chemical Reactivity Studies : Investigations into related morpholine derivatives have demonstrated their reactivity patterns and potential applications in drug discovery and development .

Mechanism of Action

The mechanism of action of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis with key analogs, focusing on structural, physicochemical, and functional differences.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Purity Applications/Notes
This compound C₆H₁₂ClNO₃ 181.62 2059915-35-2 Morpholine core, methyl ester, cis (2R,6R) configuration, hydrochloride salt 95% Synthetic intermediate or pharmacological tool
rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride C₆H₁₂ClNO₃ 181.62 1955494-20-8 Carboxylic acid substituent (vs. ester), relative stereochemistry Unreported Potential precursor for ester derivatives
(2S,6S;2R,6R)-hydroxynorketamine hydrochloride C₁₃H₁₆ClNO₃ ~285.73* Not provided Hydroxy-substituted norketamine derivative, mixed stereoisomers Unreported Metabolite of ketamine; NMDA receptor modulation

Notes: *Molecular weight estimated based on formula (C₁₃H₁₆ClNO₃) assuming hydroxynorketamine structure .

Key Comparative Insights:

Structural Differentiation: Ester vs. Carboxylic Acid: The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analog (rel-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride), which may influence membrane permeability and bioavailability . Stereochemical Complexity: While the target compound is labeled as rac (racemic), the (2R,6R) configuration specifies a fixed diastereomer. In contrast, (2S,6S;2R,6R)-hydroxynorketamine hydrochloride contains mixed stereoisomers, complicating its pharmacological profile .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form improves aqueous solubility for all three compounds, critical for in vivo applications.
  • Stability : The methyl ester in the target compound may confer greater hydrolytic stability compared to the carboxylic acid analog, which could degrade under acidic conditions .

Functional and Pharmacological Contrasts: Target vs. Hydroxynorketamine: Hydroxynorketamine is a bioactive metabolite of ketamine with NMDA receptor antagonism and antidepressant effects . In contrast, the target morpholine derivative lacks direct pharmacological data but may serve as a precursor for drug candidates targeting neurological or metabolic pathways. Synthetic Utility: The carboxylic acid analog (CAS 1955494-20-8) is more reactive in amide-bond formations, whereas the methyl ester derivative (CAS 2059915-35-2) is better suited for prodrug strategies .

Research Findings and Implications

  • Synthesis and Purity : The target compound is synthesized with 95% purity, emphasizing its suitability for rigorous research applications .
  • Stereochemical Impact : The cis (2R,6R) configuration may influence binding affinity in chiral environments, a critical factor in drug-receptor interactions.
  • Gaps in Data : Pharmacokinetic and toxicity profiles for the target compound remain uncharacterized, highlighting a need for future studies.

Biological Activity

Rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound.

  • Molecular Formula : C7H14ClNO3
  • Molecular Weight : 195.644 g/mol
  • Purity : 97% .

Synthesis

The synthesis of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the formation of morpholine derivatives through various chemical reactions. The detailed synthetic pathways often include the use of chiral catalysts to enhance enantioselectivity, which is crucial for achieving the desired biological activity.

Biological Activity Overview

The biological activity of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride has been investigated in various contexts:

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes such as alanine racemase (Alr), an important target in antibacterial drug design. Alr catalyzes the conversion of L-alanine to D-alanine, which is crucial for bacterial cell wall synthesis. Inhibitors of Alr can disrupt this process, leading to bacterial cell death .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityInvestigated morpholine derivatives; suggested potential for inhibition of bacterial growth.
Study 2Enzyme InhibitionExplored inhibitors of alanine racemase; highlighted structural features that enhance binding affinity.
Study 3Synthesis and CharacterizationDiscussed synthetic routes and characterized the compound using NMR and mass spectrometry.

Detailed Research Findings

  • Antimicrobial Properties : A study on amino acid-based compounds highlighted that morpholine derivatives can exhibit significant antibacterial activity against a range of pathogens .
  • Enzyme Targeting : The inhibition mechanism of alanine racemase by β-halo amino acids was explored, revealing that compounds similar to rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate could serve as effective inhibitors .
  • Synthesis Techniques : Advanced synthetic methods utilizing chiral catalysts have been documented to improve yields and selectivity in the production of morpholine derivatives .

Q & A

Q. What are the critical considerations for optimizing the synthesis of rac-methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride, cis?

Answer: Synthesis optimization requires attention to stereochemical control, reaction kinetics, and purification methods. Key steps include:

  • Stereoselective cyclization : Use chiral catalysts (e.g., transition metals like rhodium) to enforce the desired (2R,6R)-cis configuration, minimizing racemization .
  • Reaction monitoring : Employ HPLC or GC/MS to track intermediate formation and byproducts, ensuring high regioselectivity .
  • Purification : Leverage recrystallization in polar solvents (e.g., methanol/water mixtures) to isolate the hydrochloride salt with ≥95% purity .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight233.67 g/mol
StabilityHygroscopic; store at 2–8°C under inert gas
SolubilitySoluble in DMSO, methanol (with sonication)

Q. Which analytical techniques are most reliable for assessing enantiomeric purity?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases like hexane/isopropanol to resolve enantiomers. Validate with reference standards .
  • Polarimetry : Compare optical rotation values against literature data for the (2R,6R)-cis isomer .
  • NMR spectroscopy : Analyze splitting patterns in 1^1H-NMR for diastereotopic protons to confirm stereochemical integrity .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s stability under varying experimental conditions?

Answer: Contradictions in stability data (e.g., decomposition rates) require systematic validation:

  • Accelerated stability studies : Expose the compound to stressors (heat, humidity) and quantify degradation via LC-MS. Correlate results with thermodynamic simulations .
  • pH-dependent stability assays : Test solubility and decomposition in buffers (pH 3–9) to identify optimal storage conditions .
  • Cross-lab validation : Replicate experiments using identical protocols (e.g., inert atmosphere handling) to isolate methodological variability .

Q. What strategies address discrepancies in stereochemical assignments from spectroscopic vs. crystallographic data?

Answer:

  • X-ray crystallography : Resolve absolute configuration definitively; compare with NMR-derived NOE (nuclear Overhauser effect) data for conformational analysis .
  • Computational modeling : Use density functional theory (DFT) to predict 1^1H/13^13C chemical shifts and validate against experimental NMR results .
  • Redundant synthesis : Prepare derivatives (e.g., acylated analogs) to amplify stereochemical differences in spectroscopic profiles .

Q. How can this compound be integrated into studies of enzyme inhibition mechanisms?

Answer:

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates. Compare inhibition potency between (2R,6R)-cis and other stereoisomers .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to elucidate entropy-driven vs. enthalpy-driven interactions .
  • Molecular docking : Map the morpholine carboxylate group’s interactions with active-site residues to guide structure-activity relationship (SAR) studies .

Q. Methodological Recommendations

  • Theoretical framing : Link studies to conceptual frameworks like transition-state analog theory or allosteric modulation models .
  • Data triangulation : Combine orthogonal techniques (e.g., spectroscopy, crystallography, computational modeling) to mitigate analytical bias .

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